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Introduction
Branaplam (LMI070) is an orally available, brain-penetrant small molecule that modulates

mRNA splicing.[1][2] It was initially developed by Novartis for the treatment of Spinal Muscular

Atrophy (SMA) and represents a first-in-class splicing modulator that works through sequence-

selective interaction with the spliceosome complex.[3] During its clinical development for SMA,

it was observed to reduce levels of the huntingtin (HTT) protein, leading to its repurposing and

investigation as a potential therapy for Huntington's Disease (HD).[2][4][5]

This technical guide provides an in-depth summary of the preclinical studies of branaplam in

both SMA and HD. It is intended for researchers, scientists, and drug development

professionals, offering a detailed overview of the compound's mechanism of action, efficacy

data from in vitro and in vivo models, experimental methodologies, and its safety and specificity

profile.

Mechanism of Action
Branaplam's therapeutic effect in two distinct neurodegenerative diseases stems from its

ability to selectively modulate the splicing of different pre-mRNAs.

In Spinal Muscular Atrophy (SMA)
SMA is caused by the loss of the SMN1 gene, leading to a deficiency in the Survival Motor

Neuron (SMN) protein.[6][7] A nearly identical gene, SMN2, can produce some functional SMN
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protein, but a single nucleotide difference causes the inefficient inclusion of exon 7 during

splicing, resulting in a truncated, unstable protein.[6][7]

Branaplam acts by stabilizing the transient interaction between the U1 small nuclear

ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[3][8][9]

This enhanced binding affinity promotes the inclusion of exon 7 into the final mRNA transcript,

leading to increased production of full-length, functional SMN protein.[4][6][8]

Caption: Mechanism of Branaplam in Spinal Muscular Atrophy (SMA).

In Huntington's Disease (HD)
HD is an autosomal dominant disorder caused by a CAG trinucleotide repeat expansion in the

HTT gene, which results in a toxic, mutant huntingtin protein (mHTT).[1][2] A primary

therapeutic strategy is to reduce the levels of this toxic protein.[1]

Branaplam lowers HTT protein levels through a novel mechanism. It promotes the inclusion of

a previously non-annotated, cryptic "pseudoexon" (termed exon 50a) located between exons

50 and 51 of the HTT pre-mRNA.[2][10] This 115 bp pseudoexon introduces a frameshift and a

premature termination codon into the HTT transcript.[10][11][12] The cell's quality control

machinery recognizes this faulty mRNA and degrades it through the nonsense-mediated RNA

decay (NMD) pathway, ultimately resulting in reduced production of both mutant and total HTT

protein.[1]

Caption: Mechanism of Branaplam in Huntington's Disease (HD).

Preclinical Efficacy Data
Spinal Muscular Atrophy (SMA) Models
Preclinical studies in a severe SMNΔ7 mouse model of SMA demonstrated that oral

administration of branaplam led to a dose-dependent increase in full-length SMN protein in the

central nervous system and translated to significant therapeutic benefits.[4][6][7]
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Model Dosing Regimen Key Outcomes Reference

SMNΔ7 Mouse

1, 3, 10, 30 mg/kg

(oral, daily from

PND3)

SMN Protein:

Concentration-

dependent increase in

brain.

[6]

Brain Concentration

(at 4h): 1.55 µM at 1

mg/kg; 61.7 µM at 30

mg/kg.

[6]

Survival: Increased

overall survival and

improved body weight.

Efficacy was similar at

3 and 10 mg/kg.

[6]

Tolerability: Reduced

survival at the 30

mg/kg dose

suggested tolerability

issues.

[6]

Huntington's Disease (HD) Models
In HD patient-derived cellular models, branaplam effectively lowered both total and mutant

HTT protein levels in a dose-dependent manner at nanomolar concentrations, without inducing

cellular toxicity.[11][12] It also showed efficacy in vivo in a mouse model of HD.[2]
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Model Treatment Key Outcomes Reference

HD Patient Fibroblasts Branaplam (72h)

HTT Lowering: Dose-

dependent reduction

of total HTT (tHTT)

and mutant HTT

(mHTT).

[11]

HD Patient iPSCs Branaplam (72h)

IC50: Consistently

below 10 nM for HTT

reduction.

[11][12]

HD iPSC-derived

Cortical Progenitors &

Neurons

Branaplam (72h)

Toxicity: No cellular

toxicity observed at

effective

concentrations.

[11][12]

Splicing Restoration:

Ameliorated aberrant

alternative splicing

patterns characteristic

of HD.[1][11]

BacHD Mouse Model Oral dosing

HTT Lowering:

Promoted

pseudoexon 50a

inclusion and lowered

HTT mRNA and

protein levels in vivo.

[2]

Experimental Methodologies
A variety of in vitro and in vivo models and analytical techniques were employed to elucidate

the preclinical profile of branaplam.

In Vitro Models & Assays
Cellular Models: Studies utilized HD patient-derived fibroblasts, induced pluripotent stem

cells (iPSCs), and iPSC-derived cortical progenitors and neurons.[1][11][12] Human

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://pubmed.ncbi.nlm.nih.gov/36357392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://pubmed.ncbi.nlm.nih.gov/36357392/
https://huntingtonsdiseasenews.com/news/how-branaplam-may-work-help-treat-huntingtons-study/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8894458/
https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://huntingtonsdiseasenews.com/news/how-branaplam-may-work-help-treat-huntingtons-study/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://pubmed.ncbi.nlm.nih.gov/36357392/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


neuroblastoma cells (SH-SY5Y) were also used.[2] For SMA, SMNΔ7 mouse myoblasts and

human patient-derived fibroblasts were used.[6]

Protein Quantification: Mesoscale Discovery (MSD) immunoassays were used for sensitive

quantification of total and mutant HTT protein.[11][12] Enzyme-linked immunosorbent assays

(ELISA) were used to measure SMN protein levels.[6]

Transcript Analysis: Quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) were

performed to measure changes in HTT and SMN2 mRNA levels, confirm the inclusion of

target exons (SMN2 exon 7) or pseudoexons (HTT exon 50a), and assess transcriptome-

wide off-target effects.[2][11][13]

Toxicity Assays: Cellular toxicity was typically assessed via adenylate kinase release assays.

[11]

In Vivo Models & Procedures
Animal Models:

SMA: The SMNΔ7 mouse model, which recapitulates key features of severe SMA, was

used for efficacy and PK/PD studies.[6][8]

HD: The BacHD mouse model, which expresses full-length human mHTT, was used to

evaluate in vivo efficacy.[2]

Safety: Juvenile Wistar Hannover rats and Beagle dogs were used alongside mice for

developmental neurotoxicity (DNT) studies.[8][14]

Administration & Analysis: Branaplam was administered via oral gavage.[6][8] Efficacy was

assessed by measuring SMN or HTT protein levels in tissues (e.g., brain) and monitoring

phenotypic outcomes like survival and body weight.[6] Safety was evaluated through

histopathology and immunohistochemistry on brain tissue.[8][14]
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Caption: General workflow for preclinical evaluation of Branaplam.

Preclinical Safety and Off-Target Profile
Developmental Neurotoxicity
Initial preclinical safety testing revealed that branaplam could induce cell-cycle arrest and had

aneugenic effects in vitro and in vivo.[8] These findings prompted dedicated developmental

neurotoxicity (DNT) studies. In juvenile mice, rats, and dogs, orally administered branaplam
had no discernible impact on neurogenesis.[8][14][15] Histopathological and

immunohistochemical analyses of brain regions with active neurogenesis showed no

differences in cell proliferation, apoptosis, or neural migration between branaplam-treated and

control animals.[8][14]

Transcriptome-wide Specificity
While branaplam was designed for a specific splicing event, RNA-Seq studies have shown

that, like other splicing modulators, it can have transcriptome-wide off-target effects, particularly

at higher concentrations.[13][16][17]
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Concentration Cell Type

Number of

Genes with

Altered

Expression

Key Finding Reference

Low (2 nM)
SMA Patient

Fibroblasts

Not specified

(effects were

"almost non-

existent")

Low

concentrations

minimize off-

target effects

while partially

restoring SMN2

splicing.

[16]

High (40 nM)
SMA Patient

Fibroblasts
2187

High

concentrations

induce significant

transcriptional

perturbations.

[13]

These studies indicate that the therapeutic window and dosing are critical for balancing efficacy

with off-target effects.[13][16]

Mechanistic Insights into Toxicity
Although DNT studies in juvenile animals were reassuring, the clinical trial in HD patients was

terminated due to peripheral neuropathy.[15][18] Subsequent mechanistic work in human iPSC-

derived motor neurons has offered a potential explanation. This study suggests branaplam can

activate the p53 pathway and induce nucleolar stress, leading to enhanced expression of the

neurotoxic p53-target gene BBC3.[15] On a cellular level, this was associated with disruption of

neurite integrity.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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